molecular formula C16H8Cl6O4S B11996086 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate

2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate

Cat. No.: B11996086
M. Wt: 509.0 g/mol
InChI Key: LRQGLGUUTAFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3,5,6-trichlorophenol to form 2-(Acetyloxy)-3,5,6-trichlorophenol. This intermediate is then reacted with 3,4,6-trichlorophenyl acetate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation and chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is unique due to its specific combination of acetyl and trichlorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H8Cl6O4S

Molecular Weight

509.0 g/mol

IUPAC Name

[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfanyl-3,4,6-trichlorophenyl] acetate

InChI

InChI=1S/C16H8Cl6O4S/c1-5(23)25-13-9(19)3-7(17)11(21)15(13)27-16-12(22)8(18)4-10(20)14(16)26-6(2)24/h3-4H,1-2H3

InChI Key

LRQGLGUUTAFTJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.